2-{[3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{[3-(PYRIDIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a unique fusion of triazole, thiadiazole, and isoindole moieties, which contribute to its diverse pharmacological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(PYRIDIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, including cyclization and condensation reactions. One common synthetic route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and eco-friendly synthesis .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes, with optimizations for yield and purity. Microwave-assisted synthesis is particularly advantageous for industrial applications due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(PYRIDIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, ortho esters, and enaminonitriles . Reaction conditions often involve acidic or basic catalysts, microwave irradiation, and specific temperature and pressure settings to optimize yields.
Major Products
The major products formed from these reactions include various substituted triazolothiadiazoles and isoindole derivatives, which exhibit diverse pharmacological activities .
Scientific Research Applications
2-{[3-(PYRIDIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has numerous applications in scientific research:
Chemistry: Used as a synthetic intermediate for the development of new heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[3-(PYRIDIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with various molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with specific receptors contributes to its bioactivity. It acts as an enzyme inhibitor, targeting enzymes such as carbonic anhydrase and cholinesterase, which are involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole-thiadiazole scaffold and exhibit comparable pharmacological activities.
1,2,4-Triazolo[1,5-a]pyridines: These compounds also feature a triazole ring and are known for their diverse biological activities.
Uniqueness
2-{[3-(PYRIDIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific fusion of triazole, thiadiazole, and isoindole moieties, which confer distinct chemical and biological properties. Its ability to act as a versatile synthetic intermediate and its broad spectrum of biological activities make it a valuable compound in various fields of research .
Properties
Molecular Formula |
C17H10N6O2S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[(3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H10N6O2S/c24-15-10-5-1-2-6-11(10)16(25)22(15)9-13-21-23-14(19-20-17(23)26-13)12-7-3-4-8-18-12/h1-8H,9H2 |
InChI Key |
GIZGLRPYUDQBOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NN4C(=NN=C4S3)C5=CC=CC=N5 |
Origin of Product |
United States |
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